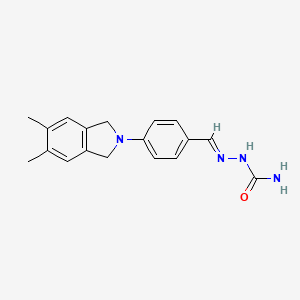

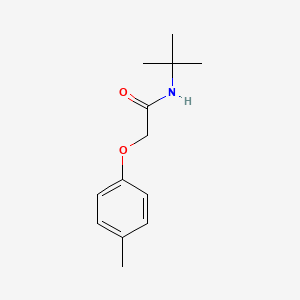

![molecular formula C14H18N2O3S B5506731 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide](/img/structure/B5506731.png)

4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide and its derivatives has been explored for potential anticancer and radioprotective agents. Novel quinolines derived from this compound have shown interesting cytotoxic activities against certain cancer cells, highlighting its utility in medicinal chemistry (Ghorab et al., 2008).

Molecular Structure Analysis

Investigations into the molecular structure, including crystallography of related compounds, provide insights into their electronic and spatial configurations. For example, structural analysis of closely related compounds has been carried out using X-ray crystallography, revealing detailed geometrical parameters and helping to understand the molecular basis of their activities (Rublova et al., 2017).

Chemical Reactions and Properties

The compound and its derivatives undergo various chemical reactions, leading to the formation of novel compounds with potential biological activities. For instance, the synthesis of novel pyrrolo[2,3-d]pyrimidine and triazolo[1,5-c]pyrimidine derivatives from this sulfonamide demonstrates its versatility in chemical transformations (Hassan et al., 2009).

Physical Properties Analysis

The physical properties, including solubility, melting point, and stability, are crucial for understanding the compound's behavior in different environments. Research focusing on the corrosion inhibition of mild steel in a strong acid environment by this compound reveals its significant physical properties, such as adsorption behavior and efficiency as a corrosion inhibitor (Al-amiery et al., 2020).

Scientific Research Applications

Anticancer and Radioprotective Applications

4-[(5,5-Dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide has been explored for its utility in synthesizing novel quinolines with potential anticancer and radioprotective effects. Certain derivatives exhibited cytotoxic activity comparable to the reference drug doxorubicin, and one compound showed promising in vivo radioprotective activity against γ-irradiation in mice (Ghorab, Ragab, Noaman, Heiba, & El-Hossary, 2008).

Photodynamic Therapy for Cancer Treatment

Research into new zinc phthalocyanine derivatives substituted with 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide groups has shown potential for photodynamic therapy applications. These derivatives demonstrate good fluorescence properties, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, important for Type II mechanisms in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antimicrobial Activity

Another study highlights the synthesis of novel derivatives carrying the biologically active sulfonamide moiety, which showed significant antimicrobial activity against a range of Gram-positive, Gram-negative bacteria, and fungi. These findings suggest potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).

Corrosion Inhibition

The compound has been investigated for its corrosion inhibition effects on mild steel in a strong acid environment. The study demonstrated that the compound acts as a superior inhibitor for the acidic corrosion of mild steel, with the highest inhibition efficiency observed at certain concentrations. This suggests its application in protecting metal surfaces in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Carbonic Anhydrase IX Inhibition

Research into ureido benzenesulfonamides incorporating 1,3,5-triazine moieties, derived from 4-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]benzenesulfonamide, has identified potent inhibitors of human carbonic anhydrase IX, a target for anticancer agents. This highlights its potential role in cancer therapy, particularly in targeting tumor-associated enzymes (Lolak, Akocak, Bua, & Supuran, 2019).

properties

IUPAC Name |

4-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-14(2)8-11(7-12(17)9-14)16-10-3-5-13(6-4-10)20(15,18)19/h3-7,16H,8-9H2,1-2H3,(H2,15,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGKNJHZXDJWTAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=CC(=O)C1)NC2=CC=C(C=C2)S(=O)(=O)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[(5,5-Dimethyl-3-oxocyclohex-1-enyl)amino]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

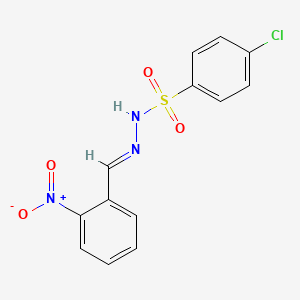

![2-[(3-methoxy-4-propoxybenzylidene)amino]-6,7-dihydro-1H-indeno[6,7,1-def]isoquinoline-1,3(2H)-dione](/img/structure/B5506660.png)

![4-[4-(2-chlorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5506667.png)

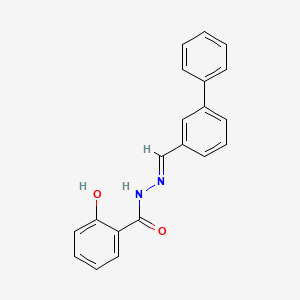

![3-{[2-(difluoromethoxy)benzylidene]amino}-5-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5506678.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-{4-[(3-fluorophenyl)sulfonyl]-1-piperazinyl}-2-methylpyrimidine](/img/structure/B5506716.png)

![(3-amino-5-chloro-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5506728.png)

![4-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5506743.png)

![4-({4-methyl-5-[1-(pyridin-2-ylcarbonyl)piperidin-3-yl]-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5506751.png)

![N-(2-benzylbutyl)-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5506755.png)